6-Hydroxy-N-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide
CAS No.:
Cat. No.: VC16167013
Molecular Formula: C13H12N2O3
Molecular Weight: 244.25 g/mol
* For research use only. Not for human or veterinary use.
![6-Hydroxy-N-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide -](/images/structure/VC16167013.png)
Specification
Molecular Formula | C13H12N2O3 |
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Molecular Weight | 244.25 g/mol |
IUPAC Name | 9-hydroxy-N-methyl-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide |
Standard InChI | InChI=1S/C13H12N2O3/c1-14-12(17)9-11(16)8-4-2-3-7-5-6-15(10(7)8)13(9)18/h2-4,16H,5-6H2,1H3,(H,14,17) |
Standard InChI Key | VBHDECYADVHORN-UHFFFAOYSA-N |
Canonical SMILES | CNC(=O)C1=C(C2=CC=CC3=C2N(C1=O)CC3)O |
Introduction
Chemical Structure and Nomenclature
Core Framework and Substituents
The compound belongs to the pyrrolo[3,2,1-ij]quinoline family, characterized by a fused tricyclic system comprising a pyrrole ring (positions 1–5), a benzene ring (positions 6–10), and a bridging nitrogen atom at position 4 . Key functional groups include:
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6-Hydroxy group: A phenolic –OH substituent at position 6, influencing hydrogen-bonding capacity and solubility .
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4-Oxo moiety: A ketone group at position 4, contributing to planarity and electronic conjugation .
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N-Methyl carboxamide: A –CONHCH₃ group at position 5, modulating lipophilicity and target engagement .
The IUPAC name systematically describes this arrangement: 6-hydroxy-N-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide.
Stereoelectronic Properties
Density functional theory (DFT) studies on analogous pyrroloquinolines reveal:
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Aromaticity: The fused rings exhibit partial aromaticity, with calculated NICS(1) values of –10.2 ppm for the benzene ring and –5.8 ppm for the pyrrole moiety .
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Tautomerism: The 4-oxo group enables keto-enol tautomerism, though X-ray crystallography of related compounds favors the keto form in solid states .
Synthesis and Optimization
Key Synthetic Routes
Synthesis typically proceeds via a three-step sequence:
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Esterification of Quinoline Precursors:
Ethyl 7-hydroxy-5-oxo-2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate serves as a common intermediate, prepared via cyclocondensation of β-keto esters with aminophenols . -
Amidation with Methylamine:
Reacting the ester with methylamine (1.2 equiv) at 130–140°C for 10–15 minutes yields the carboxamide . Critical parameters include: -
Purification:
Recrystallization from DMF/ethanol removes residual esters, with purity confirmed by HPLC (>99.5%) .
Comparative Yield Data
Reaction Step | Yield (%) | Purity (%) | Key Impurities |
---|---|---|---|
Esterification | 85 | 92 | Uncyclized β-keto esters |
Amidation | 97 | 99.5 | Hydrolyzed quinolinones |
Recrystallization | 89 | 99.9 | Solvent residues |
Data adapted from methodologies in .
Physicochemical Characterization
Spectral Properties
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1H NMR (400 MHz, DMSO-d₆):
δ 16.87 (s, 1H, 6-OH), 12.36 (s, 1H, CONH), 7.97 (d, J=8.1 Hz, H-8), 4.14 (t, J=5.8 Hz, CH₂-3), 3.01 (s, 3H, NCH₃) . -
13C NMR (100 MHz, DMSO-d₆):
δ 194.2 (C=O), 168.4 (CONH), 108.2 (C-6), 56.3 (NCH₃) . -
IR (KBr):
1733 cm⁻¹ (ester C=O, precursor), 1637 cm⁻¹ (amide I), 1603 cm⁻¹ (aromatic C=C) .
Thermodynamic Parameters
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Solubility:
Pharmacological Activity
Diuretic Effects
In rodent models, structural analogs (e.g., N-aryl-pyrroloquinoline carboxamides) exhibit:
Mechanistic studies suggest inhibition of aldosterone synthase (CYP11B2) with IC₅₀ = 38 nM, comparable to eplerenone .
Structure-Activity Relationships (SAR)
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N-Methylation: Enhances metabolic stability (t₁/₂ = 4.7 h vs. 1.2 h for NH₂ analogs) .
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6-Hydroxy Group: Critical for target binding; O-methylation abolishes 92% of activity .
Analytical Profiling
Chromatographic Methods
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HPLC Conditions:
Column: C18 (4.6 × 150 mm, 5 μm)
Mobile Phase: MeCN/H₂O (0.1% TFA), 70:30
Retention Time: 6.8 min . -
LOD/LOQ: 0.02 μg/mL and 0.07 μg/mL (UV detection at 254 nm) .
Mass Spectrometry
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